3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(2-Methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic scaffold comprising a coumarin-like chromene ring, an oxazine heterocycle, and a dihydro moiety. Key structural features include:
- Substituent at position 3: A 2-methoxyphenyl group, contributing electronic and steric effects due to the methoxy (-OCH₃) substituent at the ortho position of the aromatic ring.
This compound belongs to a class of molecules explored for diverse pharmacological activities, including anti-inflammatory, antimalarial, and antiviral properties, as inferred from structurally related analogs .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(3-phenylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-30-24-12-6-5-11-20(24)23-17-31-27-21(26(23)29)13-14-25-22(27)16-28(18-32-25)15-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-14,17H,7,10,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBQLKXNUQPFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features a chromeno[8,7-e][1,3]oxazine core, which is known for its diverse biological activities. The presence of methoxy and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Molecular Formula
The molecular formula can be represented as .
Antioxidant Activity
Compounds similar to this structure often exhibit significant antioxidant properties. For instance, studies have shown that chromeno derivatives can scavenge free radicals, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Research indicates that derivatives of chromeno compounds possess antimicrobial activity against a range of pathogens. The mechanism typically involves disrupting microbial cell membranes or interfering with metabolic pathways.
Anti-inflammatory Effects
Many compounds within this chemical class demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the target compound may also exhibit similar properties, potentially useful in treating inflammatory diseases.
Anticancer Potential
Certain chromeno derivatives have been studied for their anticancer effects, showing the ability to induce apoptosis in cancer cells. The proposed mechanism includes the modulation of signaling pathways involved in cell growth and survival.
Case Study 1: Antioxidant Activity
A study on related chromeno compounds demonstrated a significant increase in antioxidant enzyme activity (SOD and CAT) when tested in vitro. The results indicated that these compounds could enhance cellular defenses against oxidative stress .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Chromeno Derivative A | 15 | Free radical scavenging |
| Chromeno Derivative B | 20 | Inhibition of lipid peroxidation |
Case Study 2: Antimicrobial Activity
In a comparative study of various chromeno derivatives, it was found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Case Study 3: Anti-inflammatory Effects
In vivo studies showed that certain chromeno derivatives significantly reduced inflammation markers in animal models of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6 .
Scientific Research Applications
The compound 3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule with significant potential in various scientific research applications. This article explores its structural characteristics, biological activities, and potential therapeutic uses based on existing literature.
Structural Characteristics
The compound features a dihydrochromeno structure, which is a fused heterocyclic system that includes an oxazine ring. The presence of the methoxyphenyl and phenylpropyl groups enhances its lipophilicity and may influence its interaction with biological targets. The specific arrangement of substituents plays a crucial role in determining the compound's biological activity.
Anticancer Potential
Research indicates that compounds with similar chromeno structures exhibit anticancer properties . For instance, flavonoids have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. The dihydrochromeno structure may enhance these effects by facilitating interactions with DNA or proteins involved in cell cycle regulation .
Antioxidant Activity
Compounds containing methoxy groups are often associated with increased antioxidant activity . This property is critical for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the ability of methoxy groups to donate electrons or hydrogen atoms .
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may possess neuroprotective effects , potentially benefiting conditions like Alzheimer’s disease. These effects could stem from their ability to inhibit neuroinflammation and promote neuronal survival .
Medicinal Chemistry
The unique structure of this compound makes it a candidate for further exploration in medicinal chemistry . Its derivatives could be synthesized to enhance specific biological activities or reduce toxicity.
Drug Development
Given its potential therapeutic properties, this compound might serve as a lead structure in drug development programs targeting cancer or neurodegenerative diseases. The design of analogs could optimize efficacy and bioavailability while minimizing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazine derivatives exhibit structural diversity primarily in their substituents at positions 3 and 9. Below is a detailed comparison with key analogs reported in the literature:
Structural and Substituent Variations
Impact of Substituents on Physicochemical Properties
- Hydrophobicity : The 3-phenylpropyl chain in the target compound enhances lipophilicity compared to shorter alkyl (e.g., propyl in ) or methoxypropyl () substituents. This may influence membrane permeability and bioavailability.
- Melting Points: Derivatives with halogenated aryl groups (e.g., 6l: 4-chlorophenyl, mp 171–180°C; 6m: 4-bromophenyl, mp 188–190°C) exhibit higher melting points than non-halogenated analogs, likely due to increased crystal packing efficiency .
- Tautomerization : Compounds with hydroxylated side chains (e.g., 4-hydroxypentyl in ) undergo solvent-dependent tautomerization, which may affect binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
